molecular formula C66H63N3 B15220825 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole

9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole

Cat. No.: B15220825
M. Wt: 898.2 g/mol
InChI Key: UFNLNMGNPJXMRI-UHFFFAOYSA-N
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Description

9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes anthracene and carbazole moieties, making it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole typically involves multiple steps, starting from the preparation of 3,6-di-tert-butylcarbazole. One common method involves the reaction of carbazole with tert-butyl chloride in the presence of anhydrous zinc chloride and nitromethane. The reaction mixture is stirred overnight, followed by the addition of methanol and subsequent purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole involves its ability to transport holes in organic electronic devices. The presence of tert-butyl groups enhances the compound’s stability and increases the glass transition temperature, making it suitable for use in high-performance materials . The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole stands out due to its combination of anthracene and carbazole moieties, which provide unique electronic properties and make it highly effective in organic electronic applications. The presence of multiple tert-butyl groups further enhances its stability and performance in various devices.

Properties

Molecular Formula

C66H63N3

Molecular Weight

898.2 g/mol

IUPAC Name

9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole

InChI

InChI=1S/C66H63N3/c1-63(2,3)44-18-25-57-51(34-44)52-35-45(64(4,5)6)19-26-58(52)68(57)49-23-29-61-55(38-49)56-39-50(24-30-62(56)67(61)48-22-17-42-31-40-15-13-14-16-41(40)32-43(42)33-48)69-59-27-20-46(65(7,8)9)36-53(59)54-37-47(66(10,11)12)21-28-60(54)69/h13-39H,1-12H3

InChI Key

UFNLNMGNPJXMRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C)C1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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